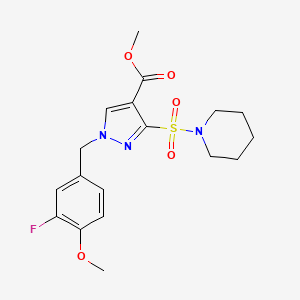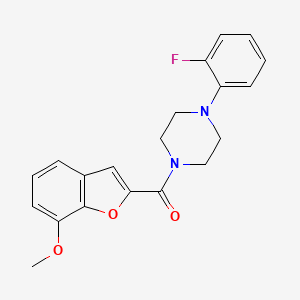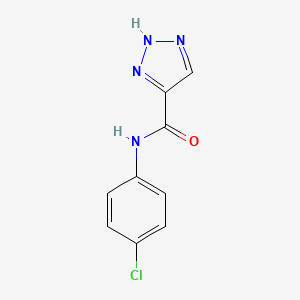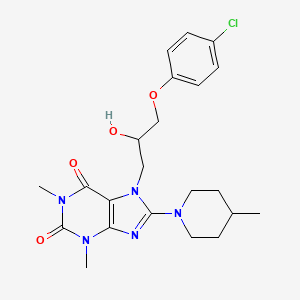![molecular formula C11H6N4O4S2 B2965183 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941868-99-1](/img/structure/B2965183.png)
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrothiophene, thiazole, and oxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary targets of this compound are mycobacterial cells , specifically the Mycobacterium tuberculosis H37Rv and multidrug-resistant M. tuberculosis . The compound has been found to be selective towards slow-growing mycobacteria and Gram-positive bacteria . It also targets the mycobacterial arylamine N-acetyltransferase enzyme , which is a key enzyme in metabolizing isoniazid, a first-line antituberculosis drug .
Mode of Action
The compound exhibits a bactericidal mode of action, particularly in Mycobacterium bovis BCG . It acts as an excellent whole-cell efflux pump inhibitor of the mycobacterial surrogate M. aurum, performing better than known efflux pump inhibitor verapamil . The 5-nitrothiophene moiety of the compound has been identified as a prospective inhibitor scaffold of the mycobacterial arylamine N-acetyltransferase enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of isoniazid, a first-line antituberculosis drug . By inhibiting the mycobacterial arylamine N-acetyltransferase enzyme, it disrupts the normal functioning of this pathway, leading to an increased effectiveness of isoniazid .
Pharmacokinetics
Its ability to inhibit the mycobacterial arylamine n-acetyltransferase enzyme suggests that it may influence the metabolism of other drugs, such as isoniazid .
Result of Action
The compound’s action results in the inhibition of mycobacterial growth, exhibiting a bactericidal effect . It has been found to have a lower cytotoxicity potential when compared with its antibacterial activity, suggesting a favorable therapeutic index . Its inhibition of the mycobacterial arylamine N-acetyltransferase enzyme also makes it a potential adjunctive therapy in the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to produce 4-nitrothiophene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Thiazole Ring: The nitrothiophene intermediate is then reacted with a thioamide in the presence of a base, such as potassium carbonate, to form the thiazole ring.
Formation of the Oxazole Ring: The thiazole intermediate is further reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the final oxazole ring.
Amidation Reaction: The final step involves the amidation of the oxazole-thiazole intermediate with a suitable amine, such as 5-amino-1,2-oxazole-3-carboxamide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole or oxazole derivatives.
Scientific Research Applications
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, dyes, and pigments.
Comparison with Similar Compounds
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with similar compounds such as:
N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in structure but with a fluorophenyl group instead of the thiazole-oxazole moiety.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Contains a fluorophenyl group and lacks the oxazole ring.
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis(1-(5-nitrothiophen-2-yl)methanimine): Features a bis-methanimine structure with nitrothiophene groups.
The uniqueness of this compound lies in its combination of nitrothiophene, thiazole, and oxazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYBAGACJGHAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)




![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)
![7-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2965110.png)

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2965120.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

